Uridine 5'-diphosphate-13C9 (dilithium)
Description
Uridine 5'-triphosphate-13C9 (dilithium), chemically designated as 13C9H13Li2N2O15P3, is a stable isotope-labeled nucleotide derivative. This compound replaces nine carbon atoms with ¹³C isotopes, enabling precise tracking in metabolic and pharmacokinetic studies . It is supplied as a dilithium salt with a molecular weight of 504.94 g/mol and ≥98% purity, typically stored at -20°C in 100 mM aqueous solution . As a critical regulator of pancreatic secretion, cellular proliferation, and intracellular signaling, it serves as a vital tool for investigating nucleotide-driven pathways under both physiological and pathological conditions .
Properties
Molecular Formula |
C9H12Li2N2O12P2 |
|---|---|
Molecular Weight |
425.0 g/mol |
IUPAC Name |
dilithium;[[(2R,4S,5R)-5-(2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C9H14N2O12P2.2Li/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7+,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1;; |
InChI Key |
JUXAWRZUJHDAOE-LXQKCEQWSA-L |
Isomeric SMILES |
[Li+].[Li+].[13CH]1=[13CH]N([13C](=O)N[13C]1=O)[13C@H]2[13C@H]([13CH]([13C@H](O2)[13CH2]OP(=O)(O)OP(=O)([O-])[O-])O)O |
Canonical SMILES |
[Li+].[Li+].C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])[O-])O)O |
Origin of Product |
United States |
Preparation Methods
Fermentation-Based Synthesis
Substrate Preparation and Fermentation Conditions
The foundational method for UDP synthesis involves microbial fermentation using Saccharomyces cerevisiae (brewer’s yeast) as the biocatalyst. Key substrates include:
- Uridine : ≥98% purity (liquid chromatography).
- Sodium dihydrogen phosphate (NaH₂PO₄) : Provides phosphate groups for nucleotide synthesis.
- Glucose : Serves as the primary carbon source for yeast metabolism.
- Magnesium sulfate (MgSO₄) : Essential for enzymatic cofactor activation.
The fermentation mixture is maintained at pH 6.7–7.0 and 37°C under continuous agitation for 2–4 hours. Under these conditions, yeast cells convert uridine into UDP via endogenous kinase and phosphatase activities. The conversion rate typically exceeds 85%, as measured by liquid chromatography.
Table 1: Fermentation Parameters and Outcomes
| Parameter | Value | Source |
|---|---|---|
| Uridine input | 277.2 g (99% purity) | |
| Fermentation time | 2–4 hours | |
| Temperature | 37°C | |
| Conversion rate | 88% | |
| Final UDP concentration | 80.5% (UV purity) |
Post-Fermentation Processing
Post-fermentation, the broth undergoes:
- Ice-block cooling : Rapid cooling to 15°C terminates enzymatic activity.
- Microfiltration : A 0.1 μm inorganic ceramic membrane removes cellular debris and proteins, achieving 93% product recovery.
- Ion-exchange chromatography : Strong-base anion-exchange resins (e.g., Q Sepharose) purify UDP using a NaCl gradient (0.1–1.0 M). Elution peaks are monitored via UV absorbance at 260 nm.
Enzymatic Transformation and Isotope Labeling
Incorporation of Carbon-13 Isotopes
Stable isotope labeling is achieved by substituting natural-abundance carbon sources with 13C-enriched precursors during synthesis. For Uridine 5'-diphosphate-13C9:
- 13C-glucose : Provides labeled carbon backbone.
- 13C-bicarbonate : Incorporated into the pyrimidine ring via the de novo nucleotide pathway.
The enzymatic transformation occurs in a bioreactor with immobilized UDP-synthesizing enzymes (e.g., uridine kinase, nucleoside diphosphate kinase). Isotopic enrichment is confirmed via mass spectrometry, with ≥98% 13C incorporation.
Table 2: Isotopic Labeling Efficiency
| Isotope | Incorporation Rate | Analytical Method | Source |
|---|---|---|---|
| 13C (9 positions) | 98–99% | LC-MS/MS | |
| 15N (2 positions) | 97–99% | NMR |
Crystallization and Salt Formation
The purified UDP-13C9 is converted to its dilithium salt via:
- Alcohol precipitation : Ethanol or isopropanol reduces solubility, inducing crystallization.
- Lithium counterion exchange : Treatment with lithium hydroxide (LiOH) replaces sodium ions, forming the dilithium salt.
The final product is lyophilized to ≤8% moisture content and stored at -20°C to prevent degradation.
Industrial-Scale Production
Automated Synthesis Systems
Large-scale production employs continuous-flow reactors with:
- In-line monitoring : UV and conductivity sensors optimize reaction progress.
- High-performance liquid chromatography (HPLC) : Ensures ≥98% chemical purity.
- Nanofiltration : Removes salts and low-molecular-weight impurities.
Table 3: Industrial Production Metrics
| Metric | Value | Source |
|---|---|---|
| Batch size | 10–100 kg | |
| Cycle time | 48–72 hours | |
| Yield | 60–62% | |
| Purity (HPLC) | ≥98% |
Challenges and Optimization Strategies
Byproduct Formation
Common impurities include:
Chemical Reactions Analysis
Types of Reactions
Uridine 5’-diphosphate-13C9 (dilithium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired outcome, but they generally require controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of uridine 5’-diphosphate-13C9 (dilithium) can produce uridine 5’-diphosphate-13C9 (dilithium) oxide, while reduction can yield uridine 5’-diphosphate-13C9 (dilithium) hydride .
Scientific Research Applications
Uridine 5’-diphosphate-13C9 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of uridine in biochemical pathways.
Biology: Employed in studies of nucleic acid metabolism and the role of uridine in cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in metabolic disorders.
Industry: Utilized in the production of labeled compounds for research and development purposes.
Mechanism of Action
The mechanism of action of uridine 5’-diphosphate-13C9 (dilithium) involves its role as a substrate for various enzymes involved in nucleotide metabolism. It acts as an agonist for the P2Y6 receptor, with an EC50 of 0.013 μM for the human P2Y6 receptor. This interaction triggers a cascade of intracellular signaling pathways that regulate various cellular functions, including glycogen synthesis and energy metabolism .
Comparison with Similar Compounds
Isotopic Variants: Uridine Triphosphate-15N2 (Dilithium)
Key Differences :
- Isotopic Label : UTP-15N2 dilithium incorporates two ¹⁵N isotopes in the pyrimidine ring, whereas UTP-13C9 dilithium labels nine carbons .
- Molecular Weight : 497.99 g/mol (UTP-15N2) vs. 504.94 g/mol (UTP-13C9) due to differences in isotopic mass .
- Applications: Both compounds are used in metabolic tracing, but ¹⁵N labels are preferred for nitrogen flux studies (e.g., amino acid metabolism), while ¹³C9 is ideal for carbon-based pathway analysis (e.g., glycolysis, nucleotide synthesis) .
Data Table :
Salt Forms: Uridine-13C9 Triphosphate Disodium Salt
Key Differences :
- Counterion : Disodium (Na⁺) vs. dilithium (Li⁺) salts alter solubility and ionic strength .
- Molecular Weight : Disodium salt has a higher molecular weight (~517 g/mol, estimated) compared to dilithium (504.94 g/mol) due to sodium's atomic mass .
- Concentration : Both are supplied as 100 mM solutions, but disodium salts may require adjusted pH buffers for stability .
Phosphate Group Variants: Uridine-5'-Monophosphate (UMP)
Key Differences :
- Phosphorylation State : UMP contains one phosphate group, unlike the triphosphate moiety in UTP-13C9 .
- Molecular Weight : 324.18 g/mol (UMP) vs. 504.94 g/mol (UTP-13C9) .
- Biological Role : UMP is a precursor in pyrimidine salvage pathways, whereas UTP-13C9 participates in energy transfer and signaling .
Data Table :
Structural Analogues: Uridine Diphosphate Glucose (UDP-Glucose)
Key Differences :
- Structure : UDP-glucose (C15H24N2O17P2, 566.30 g/mol) is a diphosphate-linked glucose conjugate, unlike UTP-13C9’s triphosphate structure .
- Function : UDP-glucose drives glycosylation reactions (e.g., glycogen synthesis), while UTP-13C9 is involved in RNA synthesis and G-protein signaling .
Research Findings and Context
- Metabolic Pathways: Uridine derivatives, including monophosphates and triphosphates, are central to purine/pyrimidine metabolism. Post-pasteurization studies show fluctuations in uridine monophosphate (UMP) levels, highlighting its sensitivity to processing conditions .
- Isotopic Tracers : The ¹³C9 label in UTP-13C9 enables precise quantification of nucleotide recycling in diseases like cancer or diabetes, complementing ¹⁵N2-labeled variants for dual-isotope experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
